molecular formula C7H11N3O4 B1676599 Misonidazole CAS No. 13551-87-6

Misonidazole

Cat. No.: B1676599
CAS No.: 13551-87-6
M. Wt: 201.18 g/mol
InChI Key: OBBCSXFCDPPXOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Misonidazole (1-(2-nitro-1-imidazolyl)-3-methoxypropan-2-ol) is a 2-nitroimidazole compound initially developed as a hypoxic cell radiosensitizer. It selectively binds to hypoxic tumor cells, forming covalent adducts with cellular macromolecules upon nitroreduction, a process enhanced under low oxygen conditions . This property enables its dual role as a radiosensitizer and a hypoxia marker in tumors. Preclinical studies demonstrated its ability to enhance radiation-induced cell killing in hypoxic regions, but clinical trials revealed dose-limiting neurotoxicity and insufficient therapeutic gains .

Preparation Methods

Synthetic Routes and Reaction Conditions: Misonidazole can be synthesized through various methods. One common approach involves the reaction of 2-nitroimidazole with epichlorohydrin, followed by methanolysis to yield this compound. The reaction conditions typically involve the use of a base such as sodium hydroxide and an organic solvent like methanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Misonidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

Misonidazole exerts its effects primarily through the formation of free radicals and the depletion of radioprotective thiols. This sensitizes hypoxic cells to ionizing radiation, leading to increased DNA damage and inhibition of DNA synthesis. The compound also has a direct cytotoxic effect on hypoxic cells, independent of radiation. The molecular targets include DNA and various cellular enzymes involved in oxidative stress responses .

Comparison with Similar Compounds

Comparison with Sanazole and Nimorazole

Sanazole (AK-2123) and nimorazole are 3-nitroimidazole analogs with radiosensitizing properties.

Efficacy in Preclinical Models

  • Sanazole: Shibamoto et al. (1986) reported sanazole’s inferior radiosensitizing effects compared to misonidazole in murine tumors.
  • Nimorazole : Overgaard et al. (1980s) found nimorazole equivalent to this compound at 100 mg/kg in murine models but less effective at higher doses. This dose-dependent efficacy contrasts with this compound’s linear dose-response .

Clinical Outcomes

  • This compound failed to improve clinical outcomes in trials due to neurotoxicity, whereas nimorazole showed benefits in head and neck cancer patients, leading to its adoption in Danish protocols (DAHANCA) .

Table 1: Radiosensitization Efficacy in Preclinical Models

Compound Dose (mg/kg) Tumor Model Efficacy vs. This compound Reference
Nimorazole 100 Murine Equivalent
Nimorazole >100 Murine Less effective
Sanazole Various Murine Inferior/Slightly better*

*Discrepancies may stem from differences in tumor models or dosing schedules.

Comparison with Metronidazole

Metronidazole (Flagyl), a 5-nitroimidazole, is primarily an antimicrobial agent but exhibits hypoxia-selective cytotoxicity.

Cytotoxicity Enhancement

  • In hypoxic CHO cells, metronidazole’s cytotoxicity at low cell densities matches this compound’s only when lactate (20 mM) is present, suggesting metabolic modulation of nitroreduction .

Neurotoxicity

  • This compound causes a 28% reduction in nerve conduction velocity (NCV) in mice, surpassing metronidazole and other 4-nitroimidazoles (e.g., Ro-05-9963) .

Table 2: Neurotoxicity in Murine Models

Compound NCV Reduction (%) Reference
This compound 28%
Metronidazole <28%

Comparison with Structural Derivatives

Derivatives of this compound were developed to optimize imaging and reduce toxicity.

Imaging Agents

  • Fluorothis compound ([18F]-FMISO) : Exhibits slower tumor diffusion but superior tumor-to-blood ratios (2 hours post-injection) compared to brominated analogs. Fluorine’s stability enhances its utility in PET imaging .
  • Bromothis compound: Higher lipophilicity increases tumor uptake but causes excessive background noise due to prolonged blood retention .

Carcinogenicity

  • SR 2508 (etanidazole) and Ro-07-0741 show 5x and 2x higher oncogenic transformation rates, respectively, than this compound in C3H/10T1/2 cells .

Table 3: Carcinogenic Potential in C3H/10T1/2 Cells

Compound Transformation Frequency (Relative to this compound) Reference
This compound 1x
SR 2508 5x
Ro-07-0741 2x

Pharmacokinetic and Mechanistic Insights

Oxygen Dependence

  • -0.15 V for oxygen) .

GSH-Independent Chemosensitization

  • This compound enhances Melphalan’s cytotoxicity in both high-GSH (A549) and low-GSH (V79) cells, suggesting a mechanism independent of glutathione depletion .

Biological Activity

Misonidazole, a 2-nitroimidazole compound, is primarily recognized for its role as a hypoxic cell radiosensitizer . This article delves into its biological activity, emphasizing its effects on DNA, tumor cytotoxicity, and metabolic pathways.

This compound acts by selectively targeting hypoxic cells, which are often resistant to radiation therapy. The compound undergoes reductive biotransformation in hypoxic conditions, leading to the formation of reactive species that can damage cellular components, particularly DNA. This property makes this compound an effective agent in enhancing the efficacy of radiotherapy in tumors that exhibit hypoxia.

Interaction with DNA

Research has demonstrated that this compound interacts with DNA radicals, converting them into alkali-labile sites, which are precursors to DNA strand breaks. In a study by Endoh et al., it was observed that the presence of this compound increased the formation of these alkali-labile sites in a dose-dependent manner when exposed to radiation. This suggests that this compound not only protects against certain types of DNA damage but also modifies the nature of the damage induced by radiation exposure .

Tumor Cytotoxicity Enhancement

This compound has been shown to enhance the cytotoxic effects of various chemotherapeutic agents. In experiments involving mouse tumors, prolonged exposure to low levels of this compound resulted in enhancement ratios (ERs) ranging from 1.6 to 2.2 when combined with alkylating agents like cyclophosphamide (CY) and melphalan (L-PAM). These findings indicate that this compound can significantly improve therapeutic outcomes without increasing damage to normal tissues .

Case Studies and Clinical Applications

  • Study on Tumor Response : A study evaluated the effects of this compound on RIF-1 tumors in mice. Prolonged exposure to low doses yielded enhancement ratios similar to those achieved with larger single doses, indicating that continuous administration may be more beneficial for clinical applications .
  • Metabolism and Excretion : Research on the metabolism of this compound revealed that its biological activity is closely linked to its hypoxia-dependent reduction in liver tissues. This biotransformation is crucial for its effectiveness as a radiosensitizer .

Toxicity and Safety Profile

The safety profile of this compound has been assessed through various studies. The compound exhibits low acute toxicity, with LD50 values indicating a relatively safe margin for therapeutic use. In animal studies, this compound showed no significant adverse effects at therapeutic doses, further supporting its potential for clinical use .

Summary Table of Key Findings

Aspect Details
Chemical Class 2-Nitroimidazole
Primary Use Hypoxic cell radiosensitizer
Mechanism Reductive biotransformation under hypoxia
DNA Interaction Converts DNA radicals to alkali-labile sites
Enhancement Ratios (ER) 1.6 - 2.2 with CY and L-PAM
LD50 Values Indicate low acute toxicity; safe for therapeutic use

Q & A

Basic Research Questions

Q. What are the key methodological considerations when evaluating Misonidazole's hypoxic cell radiosensitization efficacy in vitro?

  • Answer : Researchers should prioritize oxygen-controlled environments (e.g., anaerobic chambers) to replicate tumor hypoxia. Use cytotoxicity assays (e.g., MTT or clonogenic assays) to quantify cell survival post-Misonidazole exposure. Dose-response curves should account for oxygen gradients, with controls for both normoxic and hypoxic conditions. Include validation of hypoxia markers (e.g., HIF-1α) to confirm experimental conditions .

Q. How do researchers determine the optimal dosing regimen for this compound in preclinical tumor models?

  • Answer : Pharmacokinetic studies in rodent models (e.g., 9L glioma rats) are critical. Measure plasma half-life, tissue penetration, and metabolic clearance rates. Toxicity endpoints (e.g., neurotoxicity thresholds) should guide maximum tolerated doses (MTD). Use fractionated dosing schedules to mimic clinical radiotherapy protocols, with histopathological validation of tumor hypoxia reduction .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Answer : Address discrepancies by:

  • Model Limitations : Use 3D tumor spheroids or organoids to better mimic in vivo oxygen gradients.
  • Pharmacodynamic Markers : Quantify intracellular this compound metabolites (e.g., nitroreductase activity) across models.
  • Advanced Imaging : Apply PET with [18F]FMISO to map hypoxia in live animals, correlating with in vitro data .

Q. How can researchers address methodological challenges in translating this compound's therapeutic effects from animal models to human trials?

  • Answer :

  • Toxicity Extrapolation : Use allometric scaling adjusted for interspecies metabolic differences.
  • Phase I Design : Incorporate pharmacogenomic profiling to identify patients with high nitroreductase activity.
  • Ethical Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to trial design, ensuring alignment with preclinical safety margins .

Q. What statistical approaches are recommended for analyzing synergistic effects between this compound and alkylating agents like BCNU?

  • Answer :

  • Isobolographic Analysis : Quantify synergy via combination index (CI) calculations.
  • Time-Dependent Modeling : Use Kaplan-Meier survival curves for in vivo studies, stratified by treatment sequence (this compound pre-treatment vs. concurrent administration).
  • Multivariate Regression : Control for covariates like tumor volume and hypoxia severity in dose-response models .

Q. How can multi-omics data be integrated to elucidate this compound's mechanism of action in resistant tumor phenotypes?

  • Answer :

  • Transcriptomics : RNA-seq to identify hypoxia-regulated genes (e.g., VEGF, GLUT1) post-treatment.
  • Metabolomics : LC-MS profiling of nitroreduction byproducts and redox state alterations.
  • Bioinformatics : Pathway enrichment analysis (e.g., KEGG, GO) to map interactions between this compound and DNA repair pathways (e.g., NHEJ, HR) .

Q. Methodological Best Practices

  • Data Reporting : Follow pharmaceutical research standards for tables/figures (e.g., Roman numeral labeling, self-explanatory legends) .
  • Supplementary Materials : Include raw cytotoxicity data, pharmacokinetic parameters, and omics datasets in appendices for reproducibility .
  • Ethical Compliance : Document IRB approvals for human-derived data and adhere to 3R principles (Replacement, Reduction, Refinement) in animal studies .

Properties

IUPAC Name

1-methoxy-3-(2-nitroimidazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O4/c1-14-5-6(11)4-9-3-2-8-7(9)10(12)13/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBCSXFCDPPXOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CN1C=CN=C1[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864420
Record name 1-Methoxy-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Water 8 (mg/mL), Methanol 70 (mg/mL), Ethanol 10 (mg/mL), Chloroform 10 (mg/mL), Acetone 50 (mg/mL), Ethyl acetate 8 (mg/mL), Dimethylsulfoxide > 100 (mg/mL), Trifluoroethanol > 100 (mg/mL)
Record name MISONIDAZOLE
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/261037%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

CAS No.

13551-87-6, 95120-44-8
Record name Misonidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13551-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Misonidazole [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013551876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+-)-Misonidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095120448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Misonidazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11716
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Misonidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261037
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methoxy-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Misonidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.559
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MISONIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FE7LTN8XE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Misonidazole
Reactant of Route 2
Reactant of Route 2
Misonidazole
Reactant of Route 3
Reactant of Route 3
Misonidazole
Reactant of Route 4
Reactant of Route 4
Misonidazole
Reactant of Route 5
Reactant of Route 5
Misonidazole
Reactant of Route 6
Reactant of Route 6
Misonidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.